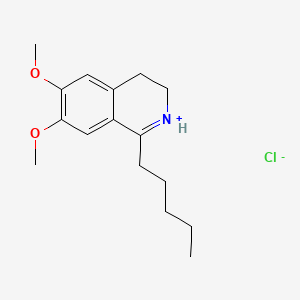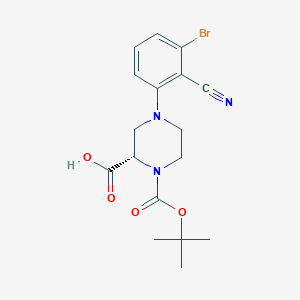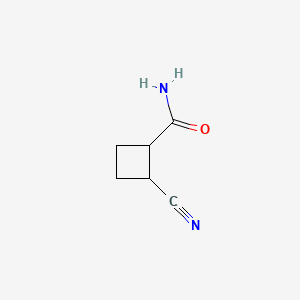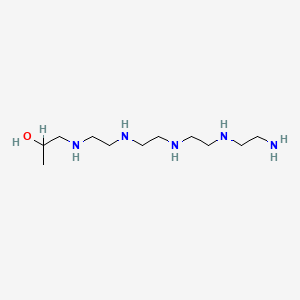
15-Amino-4,7,10,13-tetraazapentadecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Amino-4,7,10,13-tetraazapentadecan-2-ol is a chemical compound with the molecular formula C11H29N5O. It is characterized by the presence of multiple amine groups and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of polyamines with epoxides under controlled conditions. One common method includes the reaction of tetraethylenepentamine with ethylene oxide, followed by subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
15-Amino-4,7,10,13-tetraazapentadecan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
15-Amino-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing biochemical pathways and cellular processes. The hydroxyl group may also participate in hydrogen bonding, further affecting the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylenepentamine: Similar in structure but lacks the hydroxyl group.
Ethylenediamine: A simpler compound with fewer amine groups.
Diethylenetriamine: Contains fewer amine groups and lacks the hydroxyl group.
Uniqueness
15-Amino-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a hydroxyl group, providing a versatile platform for various chemical reactions and applications. This structural complexity allows for a broader range of interactions and functionalities compared to simpler amines .
Propriétés
Numéro CAS |
45210-10-4 |
|---|---|
Formule moléculaire |
C11H29N5O |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H29N5O/c1-11(17)10-16-9-8-15-7-6-14-5-4-13-3-2-12/h11,13-17H,2-10,12H2,1H3 |
Clé InChI |
LQZFWZLHIHJDMC-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCNCCNCCNCCN)O |
Numéros CAS associés |
9008-65-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)

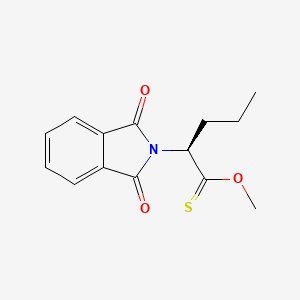
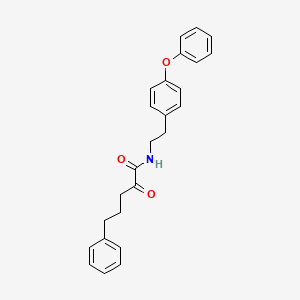
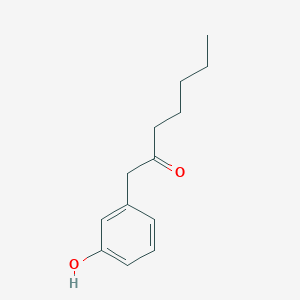
![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)

![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)

